molecular formula C22H20N2O3 B2451476 1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705339-70-3

1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2451476
CAS RN: 1705339-70-3
M. Wt: 360.413
InChI Key: LBXHHPWTHRGLLH-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system in natural products and drugs . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . Indole derivatives display a wide range of biological activities which is exemplified by tryptophan, an amino acid; serotonin and melatonin, hormones; indomethacin, the anti-inflammatory drug; LSD, the psychotropic drug and vinblastine, an anti-tumor agent .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Neurokinin Receptor Antagonism

The spiro-substituted piperidine structure has been identified as a potential antagonist for neurokinin receptors. Studies have shown that compounds such as YM-35375, with the spiro-substituted piperidine moiety, bind effectively to the NK2 receptor and demonstrate inhibitory activity against induced bronchoconstriction, suggesting potential applications in conditions involving bronchoconstriction or other neurokinin receptor-mediated processes (Kubota et al., 1998).

Central Nervous System Depressants

Spiro[isobenzofuran-1(3H),4'-piperidine] derivatives have shown significant potency as central nervous system (CNS) depressants. They have been compared to chlorpromazine and haloperidol, well-known antipsychotics, in their ability to influence behavior in animal models. These compounds might offer a new approach to neuroleptic treatment with potentially lower non-selective dopamine-receptor blocking effects (Allen et al., 1978).

Antihypertensive Activity

The spiro-piperidine structure has been incorporated into compounds evaluated for antihypertensive activity. In particular, 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have shown activity in reducing blood pressure in spontaneously hypertensive rats, hinting at potential applications for treating hypertension (Clark et al., 1983).

Potential Antidepressant Activity

1-Arylspiro[indoline-3,4'-piperidine]s have been synthesized and evaluated for their antidepressant activity. These compounds showed significant in vivo activity in preventing muricidal behavior and potentiating certain neurochemical effects, suggesting a potential atypical profile for antidepressants (Ong et al., 1983).

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structures and functional groups. Some indole derivatives are used in medications and have been thoroughly tested for safety, while others may be harmful or toxic .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of new indole derivatives and the exploration of their properties and applications is a promising direction for future research .

Biochemical Analysis

Biochemical Properties

The compound 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1'-(2-indol-1-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-20(14-23-13-10-16-6-1-4-9-19(16)23)24-12-5-11-22(15-24)18-8-3-2-7-17(18)21(26)27-22/h1-4,6-10,13H,5,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXHHPWTHRGLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CN3C=CC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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